molecular formula C15H10INO B187195 4-Iodo-3,5-diphenylisoxazole CAS No. 24768-82-9

4-Iodo-3,5-diphenylisoxazole

Cat. No. B187195
CAS RN: 24768-82-9
M. Wt: 347.15 g/mol
InChI Key: BCNDCWAZCSFBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3,5-diphenylisoxazole, also known as IDPI, is a synthetic compound that belongs to the isoxazole family. It has been extensively studied for its potential use as a pharmacological tool in scientific research. IDPI is a potent and selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system.

Mechanism Of Action

4-Iodo-3,5-diphenylisoxazole acts as a competitive antagonist of the glycine receptor, binding to the receptor site and blocking the action of glycine. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. 4-Iodo-3,5-diphenylisoxazole has been shown to have a high affinity for the glycine receptor, making it a potent and selective antagonist.

Biochemical And Physiological Effects

4-Iodo-3,5-diphenylisoxazole has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-Iodo-3,5-diphenylisoxazole can block glycine-induced currents in cultured neurons, indicating its ability to inhibit glycine receptor function. In vivo studies have shown that 4-Iodo-3,5-diphenylisoxazole can produce convulsions and seizures in animals, indicating its ability to increase neuronal excitability.

Advantages And Limitations For Lab Experiments

4-Iodo-3,5-diphenylisoxazole has several advantages as a pharmacological tool for scientific research. It is a potent and selective antagonist of the glycine receptor, making it a valuable tool for studying the physiological and pharmacological properties of this receptor. However, there are also some limitations associated with the use of 4-Iodo-3,5-diphenylisoxazole. It has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time. Additionally, 4-Iodo-3,5-diphenylisoxazole has been shown to produce convulsions and seizures in animals, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-Iodo-3,5-diphenylisoxazole. One area of interest is the development of more potent and selective glycine receptor antagonists based on the structure of 4-Iodo-3,5-diphenylisoxazole. Another area of interest is the use of 4-Iodo-3,5-diphenylisoxazole in the development of new treatments for neurological disorders such as epilepsy, schizophrenia, and chronic pain. 4-Iodo-3,5-diphenylisoxazole has also been shown to have potential as a tool for studying the role of glycine receptors in synaptic plasticity and learning and memory. Further research in these areas could provide valuable insights into the mechanisms underlying these processes and lead to the development of new therapeutic interventions.

Synthesis Methods

4-Iodo-3,5-diphenylisoxazole can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-iodobenzaldehyde with acetophenone, followed by cyclization with hydroxylamine hydrochloride and sodium acetate. The resulting intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the final product.

Scientific Research Applications

4-Iodo-3,5-diphenylisoxazole has been widely used as a pharmacological tool in scientific research to study the role of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of inhibitory neurotransmission, and their dysfunction has been linked to various neurological disorders such as epilepsy, schizophrenia, and chronic pain. 4-Iodo-3,5-diphenylisoxazole has been shown to selectively block the glycine receptor and has been used to study the physiological and pharmacological properties of this receptor.

properties

CAS RN

24768-82-9

Product Name

4-Iodo-3,5-diphenylisoxazole

Molecular Formula

C15H10INO

Molecular Weight

347.15 g/mol

IUPAC Name

4-iodo-3,5-diphenyl-1,2-oxazole

InChI

InChI=1S/C15H10INO/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H

InChI Key

BCNDCWAZCSFBDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)I

Origin of Product

United States

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